
2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclopentene ring substituted with a fluorophenyl group and a dioxaborolane moiety, making it a valuable intermediate in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluorophenylcyclopentene with a boronic ester precursor under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the fluorophenylcyclopentene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of automated systems allows for precise control over reaction parameters, leading to a more sustainable and cost-effective production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated fluorophenyl derivatives.
Applications De Recherche Scientifique
2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyclopent-1-en-1-yl)-4-fluoro-1-methoxybenzene
- 5-[4,4-diethyl-2-(4-fluorophenyl)cyclopent-1-en-1-yl]-2-methanesulfonylpyridine
- N-((1E,2E)-1,3-bis(4-fluorophenyl)but-2-en-1-ylidene)-4-methylbenzenesulfonamide
Uniqueness
2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorophenyl group and a boronic ester moiety. This combination enhances its reactivity in cross-coupling reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C17H22BFO2 |
|---|---|
Poids moléculaire |
288.2 g/mol |
Nom IUPAC |
2-[4-(4-fluorophenyl)cyclopenten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H22BFO2/c1-16(2)17(3,4)21-18(20-16)14-8-5-13(11-14)12-6-9-15(19)10-7-12/h6-10,13H,5,11H2,1-4H3 |
Clé InChI |
OHNVWCMEDPDXDH-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


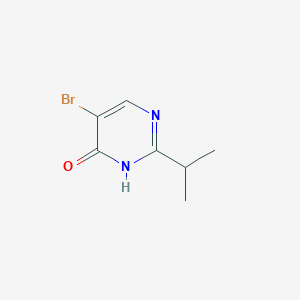
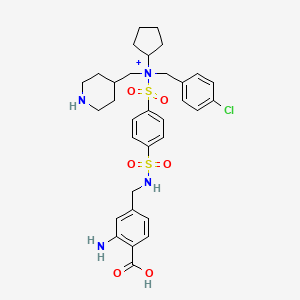
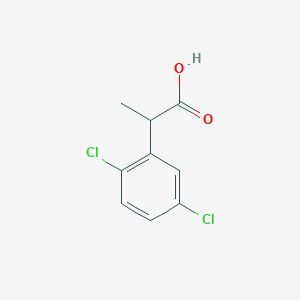


![3-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B15276546.png)
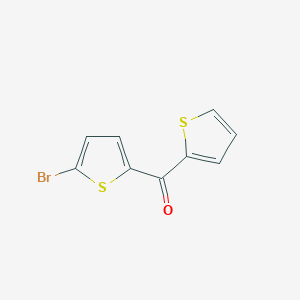
![2-([(2-Bromocyclopentyl)oxy]methyl)oxane](/img/structure/B15276555.png)
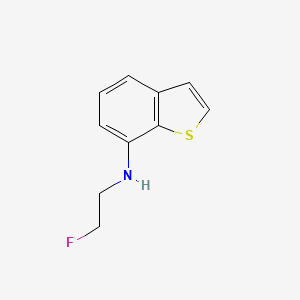


![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)

![3-bromo-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B15276596.png)
